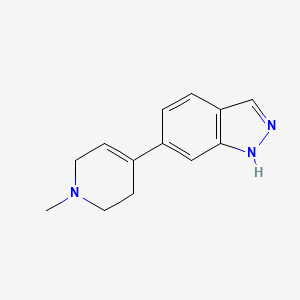
6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole
Vue d'ensemble
Description
The compound “6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The structure suggests that it has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to the 6-position of the indazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring and a 1-methyl-1,2,3,6-tetrahydropyridine group. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the indazole and pyridine rings. These rings are aromatic and have nitrogen atoms, which can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives, related to 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, were synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine. These compounds have been characterized by spectral data, showcasing their potential for various scientific applications due to their structural uniqueness (Reddy et al., 2015).
Molecular Docking Studies
Piperazine-1-yl-1H-indazole derivatives, which include structures similar to 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, have been synthesized and characterized. Docking studies for these compounds have been presented, indicating their relevance in the medicinal chemistry field due to their potential interactions with biological targets (Balaraju et al., 2019).
Chemical Transformations
The study of chemical transformations of indazole derivatives, including those similar to 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, revealed a variety of reactions leading to different functionalized compounds. These transformations have implications for further research and development in chemical synthesis (El’chaninov et al., 2018).
Coordination Chemistry
Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, which could potentially include 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole derivatives, have been synthesized. These complexes were studied for their ethylene polymerization behavior, demonstrating the role of such indazole derivatives in catalysis and material science (Hurtado et al., 2009).
Photoluminescence Studies
Research on cubane-like [Cu4I4] cluster-based coordination polymers assembled with bis(triazole)pyridine ligand, similar in framework to 6-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, showed unique and highly symmetric structures with strong yellow emission. This highlights the potential of such derivatives in materials science, particularly in the development of new luminescent materials (Bai et al., 2017).
Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical or biologically active compound, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propriétés
IUPAC Name |
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-4,8-9H,5-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBTAVZHRCACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696229 | |
| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-32-2 | |
| Record name | 6-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
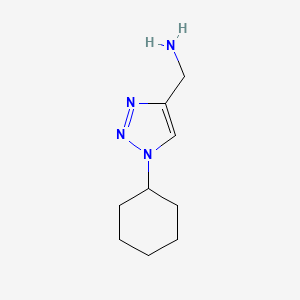
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
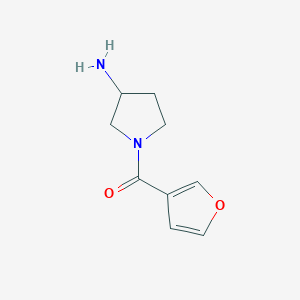
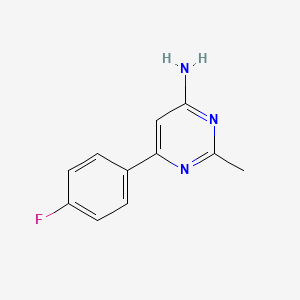

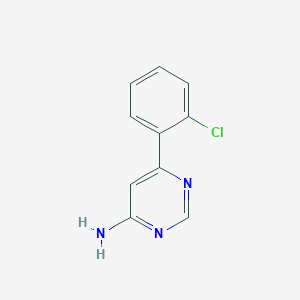
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

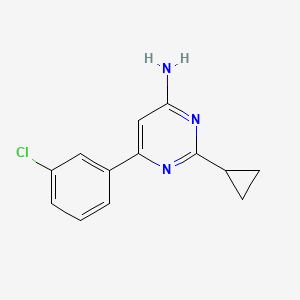
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)
![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)